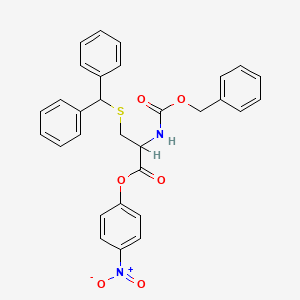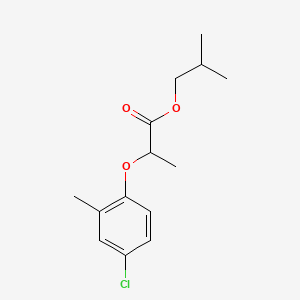
2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- is a heterocyclic compound that belongs to the pyrimidinedione family. This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with a 2-chloroethoxy methyl group, a methyl group, and a phenylthio group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with a β-diketone under acidic conditions.
Introduction of the 2-Chloroethoxy Methyl Group: This step involves the alkylation of the pyrimidinedione core with 2-chloroethanol in the presence of a base such as potassium carbonate.
Substitution with the Phenylthio Group: The final step includes the nucleophilic substitution of the methyl group with a phenylthio group using thiophenol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like lithium aluminum hydride.
Substitution: The chloroethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate as a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted pyrimidinedione derivatives.
科学研究应用
2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- is primarily based on its ability to interact with biological targets through its functional groups. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The chloroethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-methyl-6-(phenylthio)-: Lacks the chloroethoxy group, resulting in different chemical reactivity and biological activity.
2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(methylthio)-:
Uniqueness
The presence of the 2-chloroethoxy methyl group and the phenylthio group in 2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activities that are not observed in similar compounds.
属性
CAS 编号 |
132774-41-5 |
|---|---|
分子式 |
C14H15ClN2O3S |
分子量 |
326.8 g/mol |
IUPAC 名称 |
1-(2-chloroethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15ClN2O3S/c1-10-12(18)16-14(19)17(9-20-8-7-15)13(10)21-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,16,18,19) |
InChI 键 |
HITMYBFSWYFIHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=O)NC1=O)COCCCl)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


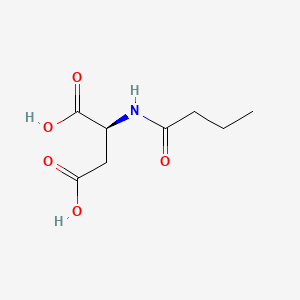
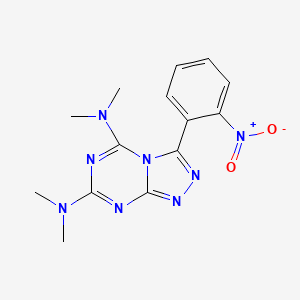




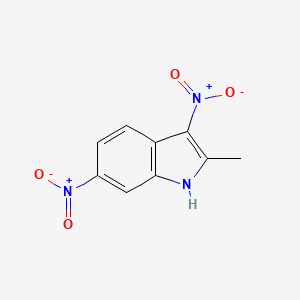

![ethyl 1-hydroxy-2-oxo-3H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B12802965.png)


